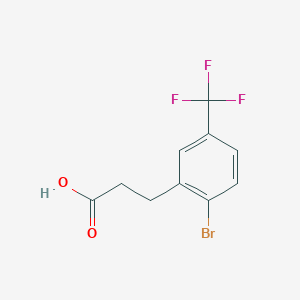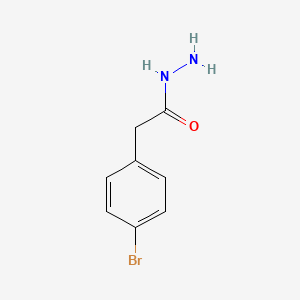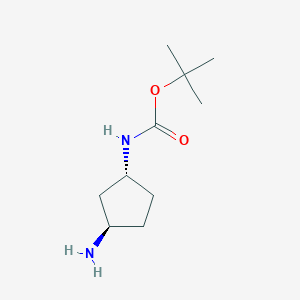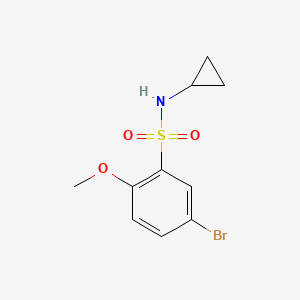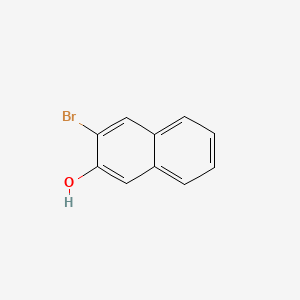![molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2](/img/structure/B3021734.png)
1-Allyl-[1,4]diazepane
Vue d'ensemble
Description
1-Allyl-[1,4]diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. This compound is part of the diazepane family, which is known for its significant biological and chemical properties. The molecular formula of this compound is C8H16N2, and it has a molecular weight of 140.23 g/mol .
Mécanisme D'action
Target of Action
1-Allyl-[1,4]diazepane is a chemical compound that is structurally similar to benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce calming effects .
Mode of Action
The mode of action of this compound is likely to be similar to that of benzodiazepines, given their structural similarities . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain . When GABA binds to its receptors, it opens a channel that allows the flow of chloride ions into the neuron, making it more resistant to excitation . Benzodiazepines enhance this inhibitory effect, thereby reducing neuronal excitability and producing a calming effect .
Biochemical Pathways
By enhancing the inhibitory effect of GABA, these compounds can influence various downstream effects such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of benzodiazepines may provide some insights . Benzodiazepines are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The impact on bioavailability would depend on factors such as formulation, route of administration, and individual patient characteristics .
Analyse Biochimique
Biochemical Properties
It has been found that diazepanes can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that 1-Allyl-[1,4]diazepane may interact with enzymes such as imine reductases in biochemical reactions .
Cellular Effects
It is known that diazepanes and their derivatives can have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-studied. Diazepanes are known to be involved in various biological processes. For instance, they can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that this compound may exert its effects at the molecular level through interactions with enzymes such as imine reductases .
Metabolic Pathways
Diazepanes are known to be involved in various biological processes, suggesting that they may interact with various enzymes and cofactors in metabolic pathways .
Méthodes De Préparation
1-Allyl-[1,4]diazepane can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of N-allyl-1,4-diaminobutane under specific reaction conditions. This method typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Another method involves the use of solid-phase synthesis, which is advantageous for producing a wide range of diazepane derivatives. This approach allows for the efficient and selective formation of the seven-membered ring structure .
Analyse Des Réactions Chimiques
1-Allyl-[1,4]diazepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced diazepane derivatives.
Applications De Recherche Scientifique
1-Allyl-[1,4]diazepane has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Allyl-[1,4]diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: The parent compound without the allyl group. It has similar structural properties but lacks the additional reactivity provided by the allyl group.
1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.
Benzodiazepines: These compounds have a benzene ring fused to the diazepane structure.
The uniqueness of this compound lies in its allyl group, which provides additional sites for chemical modification and potential biological activity .
Propriétés
IUPAC Name |
1-prop-2-enyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDJAFGJFWDOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945600 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229162-11-2 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
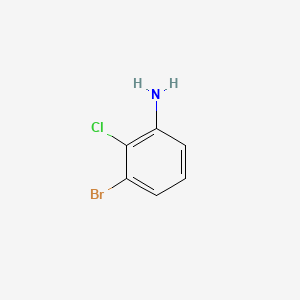
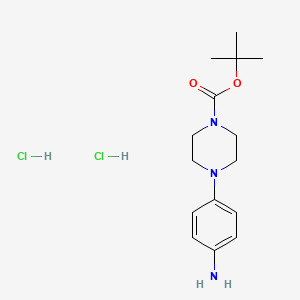
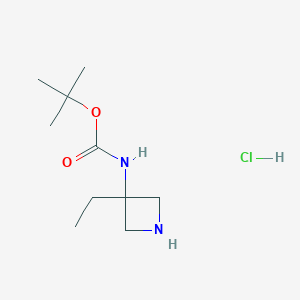
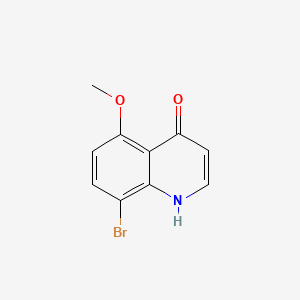
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)

